
1,4-Oxathiin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxathiin is a six-membered heterocyclic compound containing both sulfur and oxygen atoms in a 1,4 relationship. This compound is valued for its diverse biological applications and chemical transformations. It is a core structure in several commercial fungicides, such as carboxin and oxycarboxin .
Métodos De Preparación
1,4-Oxathiin can be synthesized through various methods. One notable synthetic route involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This method yields 2,3,6-trisubstituted this compound-S,S-dioxides . Another method involves the reaction of aryloxymethylthiiranes with N-bromosuccinimide in dimethyl sulfoxide under microwave irradiation . Industrial production methods often involve the use of readily available starting materials and efficient reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1,4-Oxathiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxathiin ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxathiins.
Aplicaciones Científicas De Investigación
1,4-Oxathiin has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-oxathiin derivatives, such as carboxin, involves the inhibition of succinate dehydrogenase (SDHI). These compounds bind to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. This inhibition disrupts the tricarboxylic acid cycle and electron transport chain, leading to the compound’s fungicidal activity .
Comparación Con Compuestos Similares
1,4-Oxathiin can be compared with other similar compounds, such as:
1,4-Oxathiane: Another six-membered heterocycle with sulfur and oxygen atoms in a 1,4 relationship.
1,4-Dioxane: A six-membered ring containing two oxygen atoms.
1,4-Thioxane: A six-membered ring containing two sulfur atoms.
This compound is unique due to its combination of sulfur and oxygen atoms, which imparts distinct chemical and biological properties. Its derivatives, such as carboxin and oxycarboxin, are widely used as systemic fungicides .
Propiedades
Número CAS |
290-72-2 |
|---|---|
Fórmula molecular |
C4H4OS |
Peso molecular |
100.14 g/mol |
Nombre IUPAC |
1,4-oxathiine |
InChI |
InChI=1S/C4H4OS/c1-3-6-4-2-5-1/h1-4H |
Clave InChI |
CPRVXMQHLPTWLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



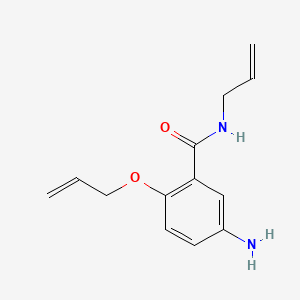
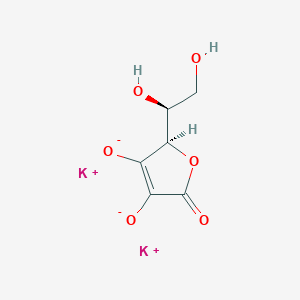
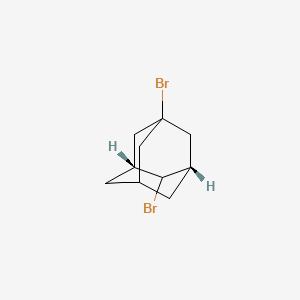
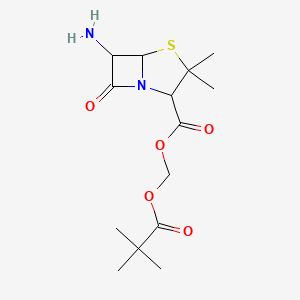
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
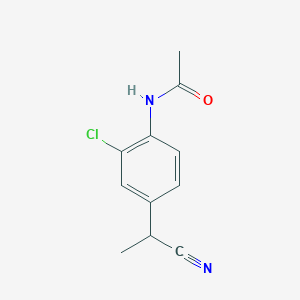
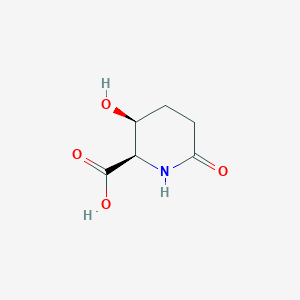
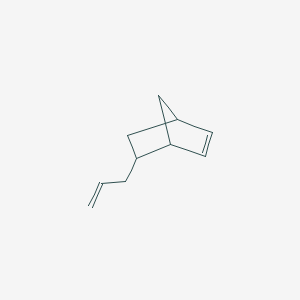
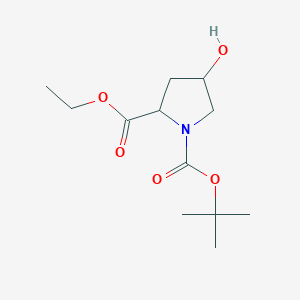
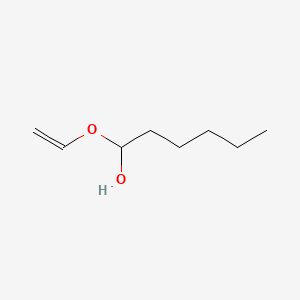
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)

